Methyl 2-(2-fluorophenylamino)nicotinate
Description
Methyl 2-(2-fluorophenylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, with a 2-fluorophenylamino substituent
Properties
IUPAC Name |
methyl 2-(2-fluoroanilino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)9-5-4-8-15-12(9)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJANYQHVRALCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-fluorophenylamino)nicotinate typically involves the reaction of 2-fluoroaniline with methyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-fluorophenylamino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized phenyl derivatives.
Scientific Research Applications
A. Medicinal Chemistry
Methyl 2-(2-fluorophenylamino)nicotinate has been explored for its potential therapeutic effects:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, providing a potential avenue for developing new antibiotics .
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
B. Anticancer Research
Research indicates that this compound can inhibit cancer cell proliferation. In vitro studies have shown its effectiveness against several cancer cell lines, suggesting its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Industrial Applications
Beyond its medicinal uses, this compound serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules and materials with specific electronic properties, which are valuable in the development of pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Properties
In a study published in PMC, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited MIC values significantly lower than conventional antibiotics, indicating their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the proliferation of breast cancer cells in vitro. The study highlighted its ability to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that could be further explored for cancer treatment .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 2-(2-fluorophenylamino)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(2-fluorophenylamino)nicotinate include other nicotinates and fluorophenyl derivatives, such as:
- Methyl nicotinate
- 2-Fluorophenyl nicotinate
- Methyl 2-(4-fluorophenylamino)nicotinate
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom and the phenylamino group, which can influence its chemical reactivity and biological activity
Biological Activity
Methyl 2-(2-fluorophenylamino)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antioxidant, and antifungal properties. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of nicotinic acid derivatives. Its structure includes a methyl ester group, a fluorinated phenyl ring, and an amino group linked to the nicotinic acid framework. This unique structure is hypothesized to contribute to its biological activities.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of nicotinic acid exhibit significant anti-inflammatory properties. For instance, a study on related compounds demonstrated their ability to inhibit nitric oxide (NO) and reactive oxygen species (ROS) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. The inhibition of these inflammatory mediators is crucial in managing chronic inflammatory diseases.
- Inhibition Data :
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 13.04 | - |
| Diclofenac Sodium | 22.97 | - |
2. Antioxidant Activity
The antioxidant potential of this compound has also been explored, particularly in relation to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is vital for preventing cellular damage associated with various diseases.
3. Antifungal Activity
Antifungal activity has been observed in compounds related to methyl nicotinate derivatives, with several exhibiting potent effects against Candida albicans. A related compound demonstrated a minimum inhibitory concentration (MIC80) as low as 0.0313 μg/mL against fluconazole-resistant strains .
- Antifungal Efficacy :
- Compounds derived from nicotinic acid have shown broad-spectrum antifungal activity, indicating potential therapeutic applications in treating fungal infections.
| Compound | MIC80 (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 0.0313 | C. albicans |
| Related Compound B | 0.0313-2.0 | C. parapsilosis, C. glabrata, C. neoformans |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of methyl nicotinate derivatives:
- Study on COX Inhibition : A study highlighted the role of methyl nicotinate derivatives as COX-2 inhibitors with significant selectivity over COX-1, suggesting their potential as anti-inflammatory agents .
- Hyperpolarization Studies : Research involving hyperpolarized MRI demonstrated improved imaging capabilities for methyl nicotinate compounds, enhancing their detectability and potential applications in biomedical imaging .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Confirms substitution patterns (e.g., fluorophenylamino group at position 2) and ester linkage integrity .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks for related compounds at m/z 406.1 ).
- TLC/Column Chromatography : Ensures >95% purity, as demonstrated in methyl nicotinate purification .
Advanced Considerations
Advanced techniques like X-ray crystallography or high-resolution LC-MS/MS can resolve structural ambiguities, particularly for fluorinated analogs . Impurity profiling via HPLC (e.g., 85.3% purity in triazole derivatives ) is critical for pharmacological studies.
How is the antinociceptive activity of this compound evaluated in preclinical models?
Q. Basic Research Focus
- Acetic Acid-Induced Writhing Test : Measures peripheral analgesic activity. Doses of 5–10 mg/kg significantly reduce writhing counts (P < 0.05) in mice .
- Hot Plate Test : Assesses central analgesic effects by measuring latency to pain response .
Advanced Considerations
Mechanistic studies may involve receptor binding assays (e.g., TRPV1 or opioid receptors) or metabolic stability tests in hepatic microsomes. Comparative studies with analogs like Morniflumate (a morpholinoethyl ester ) can elucidate structure-activity relationships (SAR).
How can researchers address contradictions in reported synthesis yields or bioactivity data?
Q. Advanced Research Focus
- Methodological Variability : Low yields in coupling reactions (e.g., 12–19% ) may arise from suboptimal substrates (e.g., sodium phosphates). Replacing Na₂·IMP/GMP with enzymatically activated nucleotides could improve efficiency.
- Bioactivity Discrepancies : Differences in antinociceptive efficacy may stem from variations in animal models or compound stability. Rigorous pharmacokinetic profiling (e.g., microdialysis for percutaneous penetration ) is recommended.
What strategies are effective for studying structure-activity relationships (SAR) in fluorinated nicotinate derivatives?
Q. Advanced Research Focus
- Analog Synthesis : Compare this compound with trifluoromethyl derivatives (e.g., 4-(trifluoromethyl)nicotinate ) or Morniflumate .
- Computational Modeling : Use DFT or molecular docking to predict binding affinities for targets like NADH-dependent enzymes .
- Pharmacophore Mapping : Identify critical substituents (e.g., fluorine position) influencing analgesic potency .
What are the stability and storage recommendations for this compound?
Q. Basic Research Focus
- Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent ester hydrolysis or fluorophenyl group degradation .
- Stability Testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC analysis .
How can researchers investigate the metabolic pathways of this compound?
Q. Advanced Research Focus
- In Vitro Metabolism : Incubate with liver microsomes to identify metabolites via LC-MS/MS.
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic fate in vivo.
- Enzyme Inhibition Assays : Test interactions with CYP450 isoforms to predict drug-drug interactions .
What advanced pharmacological models are suitable for elucidating its mechanism of action?
Q. Advanced Research Focus
- TRPV1 Knockout Mice : Determine if antinociception is mediated via capsaicin-sensitive pathways.
- Microdialysis in Skin : Quantify percutaneous absorption using in vivo models .
- Transcriptomic Profiling : RNA-seq analysis of dorsal root ganglia to identify differentially expressed pain-related genes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
